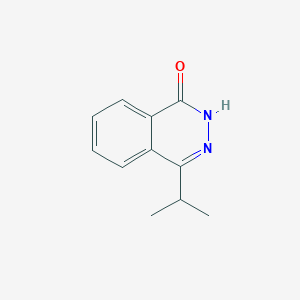
4-isopropylphthalazin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-isopropylphthalazin-1(2H)-one is a heterocyclic organic compound with a phthalazinone core structure. This compound is characterized by the presence of a phthalazinone ring substituted with an isopropyl group at the 4-position. Phthalazinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropylphthalazin-1(2H)-one typically involves the condensation of phthalic anhydride with hydrazine, followed by alkylation with isopropyl halides. The reaction conditions often include:
Condensation Reaction: Phthalic anhydride reacts with hydrazine hydrate in the presence of a solvent like ethanol or acetic acid at elevated temperatures (around 100-150°C) to form phthalazinone.
Alkylation: The phthalazinone is then alkylated using isopropyl halides (such as isopropyl bromide) in the presence of a base like potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-isopropylphthalazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding phthalazinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include various substituted phthalazinone derivatives, which can be further explored for their biological activities.
科学的研究の応用
4-isopropylphthalazin-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 4-isopropylphthalazin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved often include inhibition of key enzymes in metabolic or signaling pathways, leading to the desired therapeutic effects.
類似化合物との比較
Similar Compounds
Phthalazinone: The parent compound without the isopropyl substitution.
4-Methylphthalazinone: A similar compound with a methyl group at the 4-position instead of an isopropyl group.
4-Ethylphthalazinone: A compound with an ethyl group at the 4-position.
Uniqueness
4-isopropylphthalazin-1(2H)-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the isopropyl group can enhance its lipophilicity and potentially improve its interaction with biological targets compared to its unsubstituted or differently substituted analogs.
特性
分子式 |
C11H12N2O |
|---|---|
分子量 |
188.23 g/mol |
IUPAC名 |
4-propan-2-yl-2H-phthalazin-1-one |
InChI |
InChI=1S/C11H12N2O/c1-7(2)10-8-5-3-4-6-9(8)11(14)13-12-10/h3-7H,1-2H3,(H,13,14) |
InChIキー |
XKNUUVNBXJWARZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NNC(=O)C2=CC=CC=C21 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














